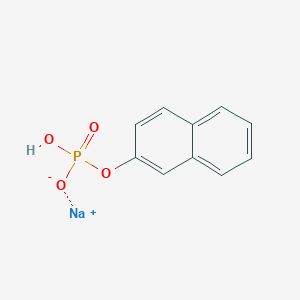

Sodium 2-naphthyl hydrogen phosphate

Overview

Description

Sodium 2-naphthyl hydrogen phosphate, also known as Sodium naphthalen-2-yl hydrogen phosphate, 2-Naphthyl phosphate monosodium salt, Phosphoric acid-mono-2-naphthyl ester sodium salt, Mono-sodium 2-naphthyl phosphate, Sodium-2-naphthylphosphate, Sodium beta-naphthyl phosphate (mono), Beta-naphthyl acid phosphate monosodium salt . It has a molecular formula of C10H8NaO4P and a molecular weight of 246.13 .

Molecular Structure Analysis

The molecular structure of Sodium 2-naphthyl hydrogen phosphate is represented by the formula C10H8NaO4P . The InChI key is GHMHDIFFBHLXTJ-UHFFFAOYSA-M .

Physical And Chemical Properties Analysis

Sodium 2-naphthyl hydrogen phosphate is described as a white, odorless powder . It has a molecular weight of 246.13 .

Scientific Research Applications

Organic Synthesis

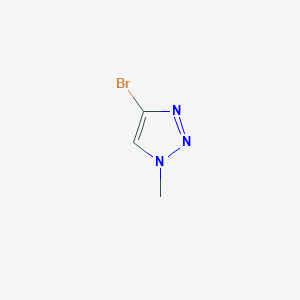

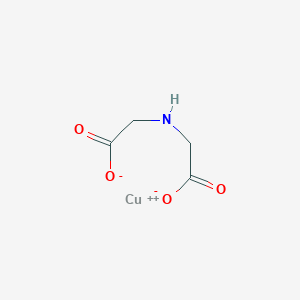

Sodium naphthalen-2-yl hydrogenphosphate is utilized in organic synthesis, particularly in the preparation of biheterocyclic phosphonic α-amino esters. These compounds are synthesized via copper (I)-catalyzed alkyne–azide cycloaddition reactions (CuAAC), which are part of click chemistry. The compound’s regioselectivity and yield are significant in this context, as it serves as a precursor for more complex organic molecules .

Peptide Enzyme Inhibition

Due to its structural similarity to carboxylic acids, Sodium naphthalen-2-yl hydrogenphosphate acts as a peptide enzyme inhibitor. It mimics the transition states of amines and esters in biological processes, which is crucial for the study of enzyme-catalyzed reactions and the development of pharmaceuticals .

Nanotechnology

The compound’s potential in nanotechnology lies in its ability to act as a reducing agent in the synthesis of nanoparticles. It could be used to control the size and shape of nanoparticles, which is essential for their application in electronics, medicine, and other fields .

Safety and Hazards

Sodium 2-naphthyl hydrogen phosphate may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or inhaled. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. Use should be only outdoors or in a well-ventilated area. Dust/fume/gas/mist/vapors/spray should not be breathed .

Relevant Papers

A paper titled “Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions” discusses the use of 2-naphthol, a related compound, in various organic transformations . The paper provides a comprehensive review of multicomponent reactions, wherein heterocyclic compounds are synthesized utilizing 2-naphthyl as one of the starting materials .

Mechanism of Action

Target of Action

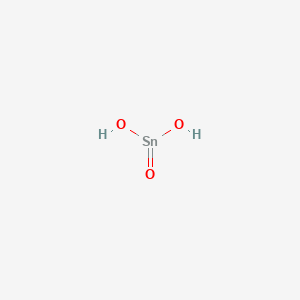

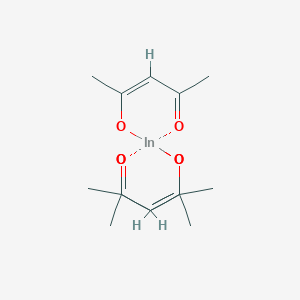

Similar compounds have been used in the synthesis and reactivity of zerovalent iron nanoparticles

Mode of Action

Alkali metal naphthalenides, which are related compounds, are known to be powerful reducing agents . They have been used in inorganic synthesis to establish element-element multiple bonds or to realize low-valence compounds .

Biochemical Pathways

Alkali metal naphthalenides have been used to prepare nanoparticles of zerovalent main-group elements and transition metals . This suggests that Sodium naphthalen-2-yl hydrogenphosphate may have a role in similar biochemical pathways.

Pharmacokinetics

It is known that the compound has high gi absorption and is a p-gp substrate .

Result of Action

Alkali metal naphthalenides have been used to prepare various reactive base metals such as ti (0), mo (0), w (0), or zn (0) . This suggests that Sodium naphthalen-2-yl hydrogenphosphate may have similar effects.

Action Environment

The action of Sodium naphthalen-2-yl hydrogenphosphate can be influenced by various environmental factors. For instance, the stability of alkali metal naphthalenides, which are related compounds, is known to be affected by the type of alkali metal, the type of solvent, the temperature, and the time of storage .

properties

IUPAC Name |

sodium;naphthalen-2-yl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H2,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMHDIFFBHLXTJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13095-41-5 (Parent) | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014463684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00162773 | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-naphthyl hydrogen phosphate | |

CAS RN |

14463-68-4 | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014463684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.